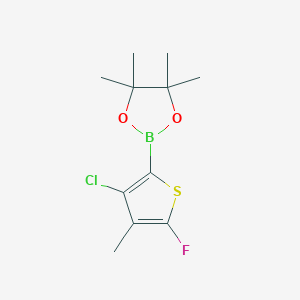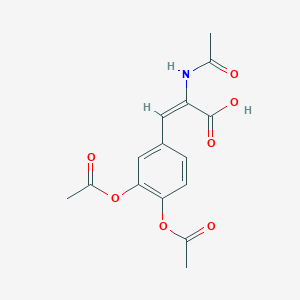
1,1,7,7-Heptanetetracarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,7,7-Heptanetetracarboxylic Acid is an organic compound with the molecular formula C11H16O8. It belongs to the class of carboxylic acids, which are characterized by the presence of one or more carboxyl groups (-COOH). This compound is notable for having four carboxyl groups attached to a heptane backbone, making it a tetracarboxylic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,7,7-Heptanetetracarboxylic Acid can be synthesized through various methods. One common approach involves the oxidation of suitable precursors such as heptane derivatives. The oxidation process typically employs strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the precursor to the desired tetracarboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,7,7-Heptanetetracarboxylic Acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2) for converting carboxyl groups to acid chlorides.
Major Products Formed
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of acid chlorides or esters.
Wissenschaftliche Forschungsanwendungen
1,1,7,7-Heptanetetracarboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1,7,7-Heptanetetracarboxylic Acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules and influence biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Butanetetracarboxylic Acid: Another tetracarboxylic acid with a shorter carbon chain.
1,2,3,4,5,6-Hexanetetracarboxylic Acid: A tetracarboxylic acid with a longer carbon chain.
Uniqueness
1,1,7,7-Heptanetetracarboxylic Acid is unique due to its specific heptane backbone and the positioning of the carboxyl groups. This structure imparts distinct chemical properties and reactivity compared to other tetracarboxylic acids.
Eigenschaften
Molekularformel |
C11H16O8 |
|---|---|
Molekulargewicht |
276.24 g/mol |
IUPAC-Name |
heptane-1,1,7,7-tetracarboxylic acid |
InChI |
InChI=1S/C11H16O8/c12-8(13)6(9(14)15)4-2-1-3-5-7(10(16)17)11(18)19/h6-7H,1-5H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19) |
InChI-Schlüssel |
DNUVPRGWMXVTII-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(C(=O)O)C(=O)O)CCC(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


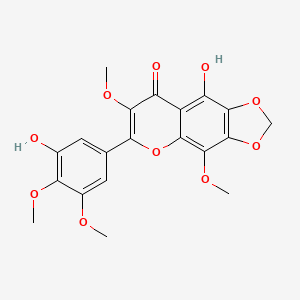
![1-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-2-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-3-methylsulfonylguanidine](/img/structure/B13404038.png)
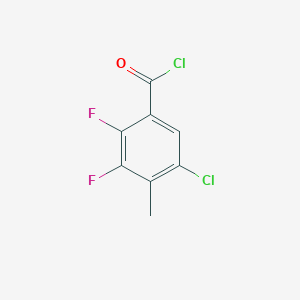
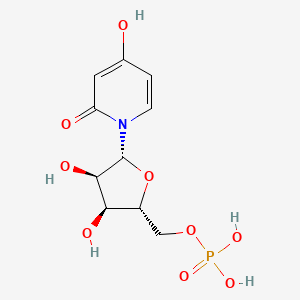
![(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol](/img/structure/B13404060.png)
![4-[(1S)-1-aminoethyl]benzoicacid methyl ester sulfate](/img/structure/B13404066.png)
![1-[(2R,4R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13404073.png)
![1,4-Bis[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]anthracene-9,10-dione](/img/structure/B13404078.png)
![N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine](/img/structure/B13404079.png)
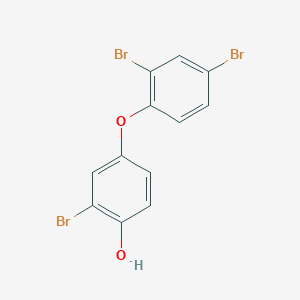
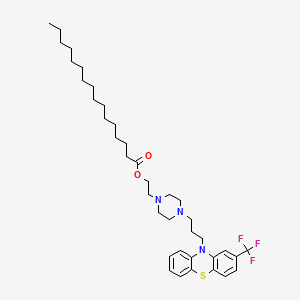
![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene disulfonate,disodium salt](/img/structure/B13404095.png)
